molecular formula C16H22O4 B1581621 Diethyl 2-(1-phenylpropyl)malonate CAS No. 37556-02-8

Diethyl 2-(1-phenylpropyl)malonate

Cat. No.: B1581621
CAS No.: 37556-02-8
M. Wt: 278.34 g/mol
InChI Key: BBLKIFIEAWSZCW-UHFFFAOYSA-N
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Description

Diethyl 2-(1-phenylpropyl)malonate is an organic compound with the molecular formula C16H22O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-phenylpropyl group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(1-phenylpropyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-phenylpropyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 1-phenylpropyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-phenylpropyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid.

    Decarboxylation: Heating in the presence of a strong acid.

Major Products Formed

Scientific Research Applications

Diethyl 2-(1-phenylpropyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl 2-(1-phenylpropyl)malonate involves its reactivity as a nucleophile. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The enolate ions are stabilized by resonance, making them highly reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(1-phenylpropyl)malonate is unique due to the presence of the 1-phenylpropyl group, which imparts different reactivity and properties compared to other malonate esters. This substitution can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

diethyl 2-(1-phenylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-13(12-10-8-7-9-11-12)14(15(17)19-5-2)16(18)20-6-3/h7-11,13-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKIFIEAWSZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307946
Record name DIETHYL 2-(1-PHENYLPROPYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37556-02-8
Record name 37556-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIETHYL 2-(1-PHENYLPROPYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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